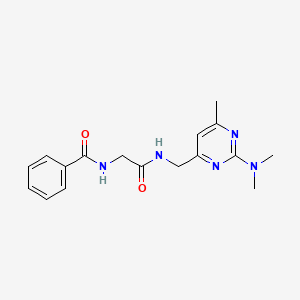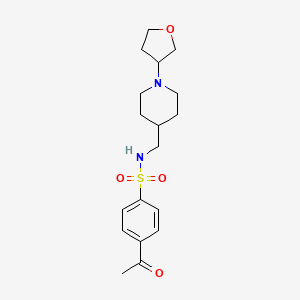
Cyclopentylmethyl methanesulfonate
Descripción general
Descripción
Cyclopentylmethyl methanesulfonate is a chemical compound with the molecular formula C7H14O3S. It is an alkylating agent and is used in various chemical reactions .
Chemical Reactions Analysis
This compound is used in various chemical reactions . It is used as a solvent in reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations .Aplicaciones Científicas De Investigación
Microbial Metabolism : Methanesulfonic acid, closely related to cyclopentylmethyl methanesulfonate, is used by various aerobic bacteria as a source of sulfur and carbon for growth. It undergoes oxidation initiated by methanesulfonate monooxygenase (Kelly & Murrell, 1999).
NMR Chemical Shift Measurements : Sodium methanesulfonate, similar in structure, is used as a reference for chemical shift determination in solutions containing cyclodextrin and anionic guests, demonstrating its role in analytical chemistry (Funasaki et al., 2000).
Protein Amino Acid Analysis : Methanesulfonic acid is utilized in hydrolysis for precise amino acid composition determination in proteins, highlighting its importance in biochemical research (Simpson et al., 1976).
Organic Synthesis : It's used as a substitute for ethereal HCl in reductive ring-opening reactions, demonstrating its utility in organic synthesis (Zinin et al., 2007).
Environmental Applications : Methanesulfonic acid's low toxicity and high metal salt solubility make it an ideal electrolyte for various electrochemical processes, especially in metal plating (Gernon et al., 1999).
Catalysis in Organic Chemistry : Methanesulfonic acid serves as a catalyst in the cyclocondensation of organic compounds, useful in the synthesis of certain ketones (Premasagar et al., 1981).
Leaching in Metallurgy : Its use in leaching copper from chalcopyrite, especially when combined with hydrogen peroxide, highlights its role in metallurgical processes (Ahn et al., 2019).
Electroplating Technologies : It plays a role in electrodeposition, particularly in the environmentally friendly electroplating of metals like copper and tin (Pewnim & Roy, 2015).
Safety and Hazards
Direcciones Futuras
Cyclopentylmethyl methanesulfonate has been identified as a potential green solvent, which could replace conventional petrochemical solvents in the future . This is due to its excellent energy-saving and safety characteristics, including easy separation and recovery from water, low latent heat of vaporization, and negligible generation of peroxide .
Mecanismo De Acción
Target of Action
Cyclopentylmethyl methanesulfonate (CPMM) is a type of methanesulfonate ester, which are known to be biological alkylating agents . These agents primarily target nucleophilic sites within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Mode of Action
The alkyl-oxygen bonds of methanesulfonate esters like CPMM undergo fission and react within the intracellular milieu . This interaction with its targets leads to alkylation, a process that can result in changes at a molecular level .
Biochemical Pathways
Methanesulfonate esters, in general, are known to interact with various biochemical pathways due to their alkylating properties . These interactions can lead to a variety of downstream effects, depending on the specific targets and the cellular context.
Pharmacokinetics
Methanesulfonate esters are generally known to have complex pharmacokinetics . For instance, colistin methanesulfonate, a related compound, is administered as a prodrug and is mainly distributed within the extracellular space due to its large molecular weight and cationic properties at physiological pH . Renal clearance is typically low, but dosing regimens should be adapted to the renal function of the patient .
Result of Action
The molecular and cellular effects of CPMM’s action are likely to be diverse, given its role as an alkylating agent . Alkylation can lead to a variety of outcomes, including changes in protein function, disruption of DNA replication, and induction of cell death .
Action Environment
The action, efficacy, and stability of CPMM can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment can impact the effectiveness of CPMM . Additionally, the physical properties of CPMM, such as its hydrophobicity and heat of vaporization, can influence its behavior in different environments .
Propiedades
IUPAC Name |
cyclopentylmethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-11(8,9)10-6-7-4-2-3-5-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIWHJYKXOMZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2875921.png)
![1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875922.png)


![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)
![2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875931.png)
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2875936.png)
![5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2875937.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2875938.png)



